N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide
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Overview
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide moiety into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can intercalate with DNA, while the oxalamide moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of biological pathways. The chlorobenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methylbenzyl)oxalamide
- N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-fluorobenzyl)oxalamide
- N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-bromobenzyl)oxalamide
Uniqueness
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide is unique due to the presence of the chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions and potentially more effective in biological applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-12-7-3-1-5-10(12)9-21-17(24)18(25)22-14-11-6-2-4-8-13(11)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYXUUANNQWWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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